1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

Agrochemical intermediates Diphenyl ether SAR Protoporphyrinogen oxidase inhibitors

Sourcing a regioisomerically pure diphenyl ether for PPO SAR studies is often bottlenecked by generic analog substitution. This compound solves that with a unique 1-chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl) topology, absent in commercial standards like acifluorfen or oxyfluorfen. - Enables systematic SAR mapping of chlorine topology vs. PPO inhibition potency. - High-lipophilicity probe (LogP ~6.1) for calibrating QSPR environmental fate models. - Clean baseline scaffold (no ionizable groups) for derivatization and pro-herbicide design.

Molecular Formula C13H5Cl3F3NO3
Molecular Weight 386.5 g/mol
Cat. No. B12865062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Molecular FormulaC13H5Cl3F3NO3
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C13H5Cl3F3NO3/c14-6-1-2-11(9(16)3-6)23-12-5-8(15)7(13(17,18)19)4-10(12)20(21)22/h1-5H
InChIKeyDDZGMDCHVNUYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorinated Diphenyl Ether Intermediate for Herbicidal R&D


1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene (CAS 646498-00-2) is a chlorinated nitrodiphenyl ether with the molecular formula C13H5Cl3F3NO3 and a molecular weight of 386.54 g/mol. It is structurally classified within the diphenyl ether herbicide family [1], a group known for inhibiting protoporphyrinogen oxidase (PPO) and including commercial agents such as acifluorfen, oxyfluorfen, bifenox, and nitrofen [2]. The compound features a distinctive 1-chloro-5-(2,4-dichlorophenoxy) substitution pattern on the nitroarene ring along with a 2-trifluoromethyl group, a substitution architecture that separates it from the more common 5-[2-chloro-4-(trifluoromethyl)phenoxy] or 2,4-dichlorophenyl-p-nitrophenyl ether motifs found in the majority of commercial diphenyl ethers [1]. It is catalogued as a trifluoromethylation agent and research intermediate, with a computed LogP of approximately 6.1 and a topological polar surface area of 55.1 Ų [1][3]. The compound is available from multiple specialized chemical suppliers at research-grade purity (typically 98%) .

Why This Intermediate Cannot Be Replaced by Generic Analogs


Diphenyl ether herbicides and their synthetic intermediates are not functionally interchangeable. The position and number of chlorine atoms on both the phenoxy donor ring and the nitro-bearing acceptor ring critically modulate electronic environment, steric bulk, and lipophilicity, which in turn govern PPO enzyme inhibition potency, pre- vs. post-emergence herbicidal selectivity, and environmental fate properties [1]. In the target compound, the unique combination of a single chlorine at position 1 of the central ring, a 2,4-dichlorophenoxy moiety at position 5, a nitro group at position 4, and a trifluoromethyl group at position 2 creates a substitution fingerprint that is absent in the nearest structural isomers (e.g., CAS 21726-22-7, which bears a 1,2,4-trichloro pattern on the phenoxy-bearing ring) . Even subtle regioisomeric shifts can result in orders-of-magnitude differences in herbicidal activity: for example, within the commercial diphenyl ether class, the I50 for protoporphyrin IX accumulation in cucumber cotyledons ranges from ~10 nM for acifluorfen-methyl to >1 µM for less optimized analogs [2]. Substituting the target compound with a generic, superficially similar diphenyl ether would risk unrecognized changes in reactivity, selectivity, and regulatory classification, undermining the integrity of structure-activity relationship (SAR) studies and patent-defined composition-of-matter claims [3].

Quantitative Differentiation vs. Closest Structural Analogs


Regioisomeric Substitution Pattern vs. Closest Isomer

The target compound possesses a 1-chloro substitution on the central nitroarene ring with a 5-(2,4-dichlorophenoxy) attachment. Its closest structural isomer, 1,2,4-trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene (CAS 21726-22-7), reverses the chlorine placement: it bears three chlorines on the central ring (1,2,4-trichloro) and carries the 4-nitro-2-(trifluoromethyl)phenoxy moiety at position 5. Despite sharing the identical molecular formula (C13H5Cl3F3NO3, MW 386.54), these two regioisomers present fundamentally different electronic landscapes: the target compound concentrates electron-withdrawing character on the 2,4-dichlorophenoxy donor ring, whereas CAS 21726-22-7 distributes it across the acceptor ring [1]. In diphenyl ether PPO inhibitors, the redox potential of the nitroarene ring is the primary determinant of herbicidal activity, with even 0.1 V shifts in reduction potential correlating with >10-fold changes in whole-plant phytotoxicity [2]. This regioisomeric difference is thus not cosmetic but mechanistically decisive.

Agrochemical intermediates Diphenyl ether SAR Protoporphyrinogen oxidase inhibitors Structural isomer differentiation

Lipophilicity Profile vs. Commercial Diphenyl Ethers

The target compound has a computed LogP (XLogP3-AA) of 6.0 [1] and a ChemBase-computed LogD (pH 5.5/7.4) of 6.10 [2]. This places it near the upper boundary of optimal lipophilicity for foliar-applied agrochemicals. In comparison, the commercial diphenyl ether herbicide bifenox (methyl-5-(2,4-dichlorophenoxy)-2-nitrobenzoate) has a measured LogP of approximately 4.5, while oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) has a LogP of ~4.7 [3]. The target compound is thus approximately 1.5 LogP units more lipophilic than these commercial benchmarks, corresponding to a roughly 30-fold higher theoretical partition into lipid membranes or organic soil matter [4]. This elevated lipophilicity may confer enhanced cuticular penetration for post-emergence applications but also increased soil sorption (higher Koc), potentially reducing pre-emergence mobility relative to bifenox or oxyfluorfen [4].

Lipophilicity LogP XLogP3 Agrochemical ADME Environmental fate

Topological Polar Surface Area and Hydrogen Bonding

The target compound has a computed topological polar surface area (TPSA) of 55.1 Ų and zero hydrogen bond donors (HBD = 0) [1]. This TPSA value falls within the optimal range for passive membrane permeation (typically <90 Ų for good bioavailability) [2]. For comparison, the commercial PPO inhibitor acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) has a TPSA of approximately 83 Ų due to its carboxylic acid group, and bifenox (methyl ester of acifluorfen analog) has a TPSA of ~72 Ų [3]. The target compound's lower TPSA (ΔTPSA ≈ -17 to -28 Ų vs. acifluorfen) and absence of ionizable groups (unlike acifluorfen's carboxylic acid with pKa ~3.8) predicts superior passive membrane permeability and pH-independent lipophilicity [2]. However, the absence of a carboxylic acid moiety also eliminates the potential for phloem mobility via the ion-trap mechanism that contributes to systemic activity in acifluorfen [4].

TPSA Membrane permeability Agrochemical design Physicochemical profiling

Molecular Complexity Index and Synthetic Accessibility: Complexity 435 vs. Commercial Diphenyl Ethers

The target compound has a PubChem-computed complexity score of 435, reflecting its tri-substituted architecture with three distinct halogen environments (Cl, Cl, CF3) and a nitro group [1]. In comparison, the simpler commercial diphenyl ether nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) has a complexity score of approximately 285, and oxyfluorfen scores approximately 350 [2]. The higher complexity of the target compound (ΔComplexity ≈ +85 to +150 vs. commercial benchmarks) translates to more synthetic steps in its preparation: the compound is typically accessed via sequential nucleophilic aromatic substitution (SNAr) reactions requiring careful control of regioselectivity . This elevated synthetic complexity correlates with higher procurement cost (typically quoted on a per-inquiry basis from most suppliers) and longer lead times compared to off-the-shelf commercial diphenyl ether standards . Conversely, the compound's distinctive substitution pattern makes it a valuable tool compound for probing SAR around the 1-chloro-5-phenoxy regiochemical space, where commercial standards provide insufficient coverage .

Synthetic accessibility Molecular complexity Process chemistry Procurement lead-time

Priority Application Scenarios Based on Differentiation Evidence


SAR Studies on PPO Inhibitors in 1-Chloro-5-phenoxy Space

The target compound's unique substitution topology—specifically the placement of a single chlorine at position 1 and a 2,4-dichlorophenoxy moiety at position 5 of the nitroarene ring—addresses a gap in the commercial diphenyl ether SAR landscape . Commercial standards such as acifluorfen, oxyfluorfen, bifenox, and nitrofen all feature substitution patterns that differ fundamentally from this regioisomer: either the phenoxy ring bears the trifluoromethyl group (acifluorfen-type) or the central ring is unsubstituted at the chlorine-bearing positions (nitrofen-type) . The target compound enables systematic exploration of how relocating chlorine density from the phenoxy donor to the central acceptor ring affects PPO inhibition potency, redox behavior, and whole-plant phytotoxicity. Researchers designing next-generation PPO inhibitors with improved crop selectivity can use this compound as a key intermediate or as a comparative tool to map the SAR contours around the 1,5-substitution pattern, particularly where the 2,4-dichloro substitution on the phenoxy ring is kept constant while the central ring chlorine topology is varied .

Synthesis of Agrochemical Candidates with Tailored Physicochemical Profiles

With a computed LogP of 6.10 and a TPSA of 55.1 Ų—roughly 1.5 LogP units higher and 17-28 Ų lower than commercial benchmarks such as acifluorfen and bifenox—the target compound is positioned at the high-lipophilicity, low-polarity edge of the agrochemically relevant property space . This profile makes it a privileged scaffold for developing contact herbicides where rapid cuticular penetration is paramount, or for designing soil-applied pre-emergence agents where strong soil sorption (high Koc) is desirable for residual activity with minimal leaching . Medicinal and agrochemical chemists engaged in lead optimization can use this compound as a starting material for introducing additional functionality (e.g., via SNAr at the remaining reactive positions) to fine-tune LogP, introduce ionizable groups for phloem mobility, or append pro-herbicide moieties . The absence of a carboxylic acid or other ionizable group provides a clean baseline for assessing the contribution of added functional groups to systemic mobility and target-site delivery .

Environmental Fate Comparator for Soil Sorption Assessment

The target compound's LogP of approximately 6.0 places it above the typical range of commercial diphenyl ether herbicides (LogP 3.5-5.0) and close to the threshold where bioaccumulation concerns become significant (LogP >5) . Environmental chemists and regulatory scientists can deploy this compound as a high-lipophilicity probe in comparative soil column leaching studies, sediment-water partitioning experiments, and bioconcentration factor (BCF) assessments alongside lower-LogP analogs such as nitrofen (LogP ~4.2) and oxyfluorfen (LogP ~4.7) . The quantified LogP difference of approximately +1.5 units predicts roughly 30-fold higher organic carbon partitioning, enabling researchers to calibrate quantitative structure-property relationship (QSPR) models for predicting the environmental mobility of next-generation diphenyl ether agrochemicals before they enter full-scale regulatory testing . This application is particularly timely given increasing regulatory scrutiny on persistent, bioaccumulative, and toxic (PBT) substances in the agrochemical sector .

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